An In-Depth Technical Guide to Alloc-Val-Ala-PAB-PNP: A Cleavable Linker for Antibody-Drug Conjugates
An In-Depth Technical Guide to Alloc-Val-Ala-PAB-PNP: A Cleavable Linker for Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alloc-Val-Ala-PAB-PNP is a sophisticated, cleavable linker molecule integral to the design and synthesis of advanced antibody-drug conjugates (ADCs). This technical guide provides a comprehensive overview of its chemical structure, mechanism of action, and applications in targeted cancer therapy. Detailed experimental protocols for its synthesis and conjugation to antibodies and cytotoxic payloads are presented, alongside a summary of relevant quantitative data. Furthermore, this document includes graphical representations of its mechanism and experimental workflows to facilitate a deeper understanding for researchers in the field of drug development.
Introduction
Antibody-drug conjugates (ADCs) represent a paradigm-shifting class of biopharmaceuticals, engineered to selectively deliver highly potent cytotoxic agents to cancer cells while minimizing systemic toxicity. The efficacy and safety of an ADC are critically dependent on the linker that connects the monoclonal antibody to the cytotoxic payload. Alloc-Val-Ala-PAB-PNP is a state-of-the-art cleavable linker system designed for enhanced stability in circulation and specific, efficient payload release within the tumor microenvironment.
This linker incorporates several key features:
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An allyloxycarbonyl (Alloc) protecting group for the N-terminus, which is stable during peptide synthesis but can be selectively removed under mild conditions.[1]
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A valine-alanine (Val-Ala) dipeptide sequence that serves as a specific cleavage site for the lysosomal protease Cathepsin B, which is often overexpressed in tumor cells.[1][2]
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A p-aminobenzyl (PAB) self-immolative spacer that, upon enzymatic cleavage of the dipeptide, spontaneously releases the unmodified payload.[]
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A p-nitrophenyl (PNP) carbonate, which acts as a good leaving group to facilitate the conjugation of the linker to an amine-containing payload.[4]
This guide will delve into the technical details of Alloc-Val-Ala-PAB-PNP, providing researchers with the foundational knowledge required for its effective implementation in ADC development.
Chemical Properties and Structure
Alloc-Val-Ala-PAB-PNP is a multi-component organic molecule with a well-defined structure tailored for its function in ADCs.
| Property | Value | Reference |
| IUPAC Name | Allyl ((S)-1-(((S)-1-((4-((((4-nitrophenoxy)carbonyl)oxy)methyl)phenyl)amino)-1-oxopropan-2-yl)amino)-3-methyl-1-oxobutan-2-yl)carbamate | N/A |
| CAS Number | 1884578-27-1 | [4] |
| Molecular Formula | C₂₆H₃₀N₄O₉ | [4] |
| Molecular Weight | 542.54 g/mol | N/A |
| Appearance | Typically a pale yellow solid | [5] |
| Solubility | Soluble in organic solvents such as DMF and DMSO | N/A |
Mechanism of Action in Antibody-Drug Conjugates
The therapeutic efficacy of an ADC utilizing the Alloc-Val-Ala-PAB-PNP linker is contingent on a precise, multi-step intracellular process. This process ensures that the cytotoxic payload is released predominantly within the target cancer cells, thereby maximizing its anti-tumor activity while minimizing off-target effects.
Mechanism of action for an ADC with a Cathepsin B-cleavable linker.
The process unfolds as follows:
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Binding: The monoclonal antibody component of the ADC specifically binds to a tumor-associated antigen on the surface of a cancer cell.
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Internalization: The ADC-antigen complex is internalized into the cell via receptor-mediated endocytosis, forming an endosome.
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Lysosomal Trafficking: The endosome traffics to and fuses with a lysosome.
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Enzymatic Cleavage and Payload Release: Within the acidic environment of the lysosome, Cathepsin B, a protease often upregulated in cancer cells, recognizes and cleaves the Val-Ala dipeptide sequence of the linker. This cleavage event triggers the spontaneous 1,6-elimination of the PAB spacer, leading to the release of the active, unmodified cytotoxic payload into the cytoplasm.[2][]
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Induction of Apoptosis: The released cytotoxic payload then exerts its cell-killing effect, typically by interfering with critical cellular processes such as DNA replication or microtubule polymerization, ultimately leading to apoptosis.
Quantitative Data
While specific kinetic data for Alloc-Val-Ala-PAB-PNP is not extensively published, valuable insights can be drawn from studies on ADCs employing the Val-Ala dipeptide linker.
Plasma Stability
The stability of the linker in systemic circulation is paramount to prevent premature payload release and associated off-target toxicity. Val-Ala linkers have demonstrated greater stability in human plasma compared to mouse plasma. This discrepancy is attributed to the presence of carboxylesterase 1c (Ces1c) in mice, which can prematurely cleave the Val-Ala dipeptide.[6][7]
| Linker Type | Plasma Source | Stability Profile | Reference |
| Val-Ala | Human | High stability | [6] |
| Val-Ala | Mouse | Susceptible to premature cleavage by Ces1c | [6][7] |
| Val-Cit | Human | High stability | [] |
| Val-Cit | Mouse | Susceptible to premature cleavage by Ces1c | [7] |
Note: The addition of a hydrophilic glutamic acid residue N-terminal to the Val-Cit linker has been shown to enhance stability in mouse plasma.[7]
In Vitro and In Vivo Efficacy
ADCs utilizing Val-Ala linkers have shown potent anti-tumor activity in various preclinical models. Comparative studies have indicated that Val-Ala linkers can offer advantages over the more commonly used Val-Cit linkers, such as reduced aggregation, particularly with high drug-to-antibody ratios (DARs).[]
| Comparison | Finding | Reference |
| Val-Ala vs. Val-Cit (in non-internalizing antibody ADCs) | Both linkers exhibited similar, and superior, performance compared to Val-Lys and Val-Arg analogues. | [] |
| Val-Ala vs. Val-Cit (in anti-Her2 ADCs) | Val-Ala demonstrated less aggregation in high DAR constructs. Both linkers showed similar buffer stability, Cathepsin B release efficiency, and cellular activity. | [] |
| Val-Ala vs. Val-Cit (in vivo efficacy) | Both linkers have been successfully used in efficacious ADCs, with the choice often depending on the specific antibody, payload, and desired physicochemical properties. | [9][10] |
Experimental Protocols
The following sections provide representative protocols for the synthesis of Alloc-Val-Ala-PAB-PNP and its subsequent conjugation to a monoclonal antibody and a cytotoxic payload. These protocols are intended as a guide and may require optimization for specific applications.
Synthesis of Alloc-Val-Ala-PAB-PNP
The synthesis of Alloc-Val-Ala-PAB-PNP is a multi-step process that can be achieved through a combination of solid-phase and solution-phase chemistry. A key intermediate is Alloc-Val-Ala-PAB-OH.[][11]
Step 1: Synthesis of Alloc-Val-Ala-OH This dipeptide can be synthesized using standard solid-phase peptide synthesis (SPPS) techniques, typically on a 2-chlorotrityl chloride resin to allow for mild cleavage conditions that preserve the Alloc protecting group.[12]
Step 2: Coupling of Alloc-Val-Ala-OH to p-Aminobenzyl Alcohol (PAB-OH) The protected dipeptide is then coupled to p-aminobenzyl alcohol in solution phase using a suitable coupling agent such as HATU or HBTU in the presence of a base like DIPEA.
Step 3: Activation of Alloc-Val-Ala-PAB-OH with p-Nitrophenyl Chloroformate The terminal hydroxyl group of the PAB moiety is activated by reaction with p-nitrophenyl chloroformate to introduce the PNP leaving group, yielding the final product, Alloc-Val-Ala-PAB-PNP.[5]
Representative workflow for the synthesis of Alloc-Val-Ala-PAB-PNP.
Conjugation to a Cytotoxic Payload (e.g., MMAE)
The activated linker is conjugated to a payload containing a primary or secondary amine, such as monomethyl auristatin E (MMAE).
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Dissolution: Dissolve Alloc-Val-Ala-PAB-PNP (1.1 equivalents) and MMAE (1.0 equivalent) in anhydrous DMF.
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Reaction: Add a non-nucleophilic base such as DIPEA (3 equivalents) to the solution and stir at room temperature.
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Monitoring: Monitor the reaction progress by LC-MS until the starting materials are consumed (typically 2-4 hours).
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Purification: Purify the resulting drug-linker conjugate by preparative RP-HPLC.
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Lyophilization: Lyophilize the pure fractions to obtain the drug-linker as a solid.
Deprotection and Conjugation to a Monoclonal Antibody (e.g., Trastuzumab)
The Alloc group is removed to expose the N-terminal amine, which is then typically modified to introduce a thiol-reactive group for conjugation to the antibody.
Step 1: Alloc Deprotection The Alloc group is removed under mild conditions using a palladium catalyst, such as Pd(PPh₃)₄, in the presence of a scavenger like phenylsilane.[1]
Step 2: Introduction of a Thiol-Reactive Moiety The deprotected N-terminus is reacted with a bifunctional reagent, such as maleimidocaproyl-N-hydroxysuccinimide ester (MC-NHS), to introduce a maleimide (B117702) group.
Step 3: Antibody Reduction The interchain disulfide bonds of the antibody (e.g., Trastuzumab) are partially reduced using a mild reducing agent like TCEP to generate free thiol groups.
Step 4: Conjugation The maleimide-functionalized drug-linker is added to the reduced antibody solution. The maleimide groups react with the free thiols on the antibody to form a stable thioether bond.
Step 5: Purification and Characterization The resulting ADC is purified from unconjugated drug-linker and other small molecules using size-exclusion chromatography (SEC). The drug-to-antibody ratio (DAR) is determined using techniques such as hydrophobic interaction chromatography (HIC) or UV-Vis spectroscopy.
General workflow for the conjugation of a drug-linker to an antibody.
Conclusion
Alloc-Val-Ala-PAB-PNP is a highly versatile and effective cleavable linker for the development of next-generation antibody-drug conjugates. Its multi-component design allows for stable drug transport in the systemic circulation and targeted, efficient release of the cytotoxic payload within tumor cells. The Val-Ala dipeptide offers a reliable cleavage site for Cathepsin B and may provide advantages in terms of reduced aggregation compared to other dipeptide linkers. The representative protocols and data presented in this guide are intended to provide a solid foundation for researchers and drug development professionals working to harness the potential of this advanced linker technology in the fight against cancer. Further optimization of synthesis and conjugation protocols for specific antibody and payload combinations will be crucial for clinical success.
References
- 1. Alloc-Val-Ala-PAB, ADC linker, 1343407-91-9 | BroadPharm [broadpharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 4. Alloc-Val-Ala-PAB-PNP, ADC linker, 1884578-27-1 | BroadPharm [broadpharm.com]
- 5. rsc.org [rsc.org]
- 6. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Alloc-Val-Ala-PAB-OH | CAS: 1343407-91-9 | AxisPharm [axispharm.com]
- 12. Alloc-Val-Ala-OH, ADC linker, 330970-70-2 | BroadPharm [broadpharm.com]
